molecular formula C19H15Cl2N3O5 B4986948 N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide

N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide

Katalognummer B4986948
Molekulargewicht: 436.2 g/mol
InChI-Schlüssel: NZYZOGONONLNJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide, also known as DCBN, is a chemical compound that has been widely studied for its potential applications in scientific research. DCBN is a member of the benzamide family of compounds, which are characterized by their ability to bind to a specific class of receptors in the body known as benzodiazepine receptors. In

Wirkmechanismus

The mechanism of action of N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide involves its binding to the BZD omega site on the benzodiazepine receptor. This binding results in an increase in the affinity of the receptor for the neurotransmitter GABA, which leads to an enhancement of GABAergic neurotransmission. This enhancement of GABAergic neurotransmission is thought to underlie the anxiolytic, sedative, and anticonvulsant effects of benzodiazepine drugs.
Biochemical and Physiological Effects:
N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide has been shown to have a range of biochemical and physiological effects in animal models. These effects include anxiolytic and sedative effects, as well as anticonvulsant and muscle relaxant effects. N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide in lab experiments is its selectivity for the BZD omega site on the benzodiazepine receptor. This selectivity allows researchers to study the specific effects of modulating this receptor subtype, without the confounding effects of other benzodiazepine receptor subtypes. One limitation of using N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide in lab experiments is its relatively low potency compared to other benzodiazepine drugs. This low potency may limit its usefulness in certain experimental paradigms.

Zukünftige Richtungen

There are several future directions for research on N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide. One area of interest is the development of more potent analogs of N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide that can be used in experimental paradigms that require higher doses. Another area of interest is the study of the long-term effects of N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide on the benzodiazepine receptor and the GABAergic system. Finally, N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide may have potential applications in the treatment of neurological disorders such as anxiety, depression, and epilepsy, and further research in these areas is warranted.
Conclusion:
In conclusion, N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide is a promising compound for scientific research due to its selectivity for the BZD omega site on the benzodiazepine receptor and its range of biochemical and physiological effects. While more research is needed to fully understand its potential applications, N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide represents a valuable tool for the study of the benzodiazepine receptor and the GABAergic system.

Synthesemethoden

The synthesis of N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide involves the reaction of 3,4-dichlorobenzylamine with 2,6-dioxopiperidine-1-carboxylic acid, followed by the addition of 4-nitrobenzoyl chloride. The resulting compound is then purified through a series of chromatographic techniques to yield N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide in high purity.

Wissenschaftliche Forschungsanwendungen

N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide has been used in a variety of scientific research applications, including the study of benzodiazepine receptors and their role in the central nervous system. N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide has been shown to bind selectively to the benzodiazepine receptor subtype known as the BZD omega site, which is involved in the regulation of anxiety, sleep, and memory. N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)-4-nitrobenzamide has also been used in studies of the GABA-A receptor, which is the primary target of benzodiazepine drugs.

Eigenschaften

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-N-(2,6-dioxopiperidin-1-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O5/c20-15-9-4-12(10-16(15)21)11-22(23-17(25)2-1-3-18(23)26)19(27)13-5-7-14(8-6-13)24(28)29/h4-10H,1-3,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYZOGONONLNJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)N(CC2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorobenzyl)-N-(2,6-dioxopiperidin-1-yl)-4-nitrobenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.